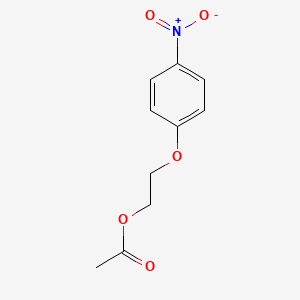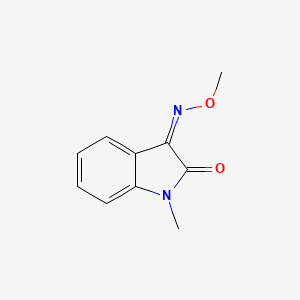
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes an allyloxybenzylidene moiety, a hydrazino group, and a dichlorophenyl-oxoacetamide framework, making it an interesting subject for chemical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide typically involves multiple steps:
-
Formation of the Allyloxybenzylidene Intermediate: : This step involves the reaction of 3-allyloxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
-
Coupling with Dichlorophenyl-Oxoacetamide: : The hydrazone intermediate is then reacted with 2,5-dichlorophenyl-oxoacetamide in the presence of a suitable catalyst, such as acetic acid or a base like triethylamine, to form the final product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the hydrazino group, potentially converting it to an amine or other reduced forms.
-
Substitution: : The dichlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield epoxides, while reduction of the hydrazino group could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design prodrugs or active pharmaceutical ingredients (APIs) with specific biological activities.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups and potential for forming stable structures.
Mécanisme D'action
The mechanism by which 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydrazino group could form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide: Similar structure but with a methoxy group instead of an allyloxy group.
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,4-dichlorophenyl)-2-oxoacetamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both allyloxy and dichlorophenyl groups provides a distinctive set of properties that can be exploited in various fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Propriétés
Numéro CAS |
765313-27-7 |
|---|---|
Formule moléculaire |
C18H15Cl2N3O3 |
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-2-8-26-14-5-3-4-12(9-14)11-21-23-18(25)17(24)22-16-10-13(19)6-7-15(16)20/h2-7,9-11H,1,8H2,(H,22,24)(H,23,25)/b21-11+ |
Clé InChI |
BQHRJSFADYCQOH-SRZZPIQSSA-N |
SMILES isomérique |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)


![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)

![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)

